Cas no 560998-98-3 (N-(3-chlorophenyl)thieno2,3-dpyrimidin-4-amine)

N-(3-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thienopyrimidine core substituted with a 3-chlorophenylamino group. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for kinase inhibitors or other biologically active agents. The chlorophenyl moiety enhances lipophilicity and may influence binding affinity in target interactions. Its fused thienopyrimidine system offers rigidity, promoting selective molecular recognition. The compound is of interest in the development of small-molecule therapeutics due to its balanced physicochemical properties and modular synthetic accessibility for further derivatization. Suitable for exploratory research in drug discovery, it serves as a versatile intermediate for structure-activity relationship studies.
N-(3-chlorophenyl)thieno2,3-dpyrimidin-4-amine structure
560998-98-3 structure
Product Name:N-(3-chlorophenyl)thieno2,3-dpyrimidin-4-amine
CAS No:560998-98-3
MF:C12H8ClN3S
MW:261.730019569397
CID:6285320
PubChem ID:2448678
Update Time:2025-10-28

N-(3-chlorophenyl)thieno2,3-dpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-(3-chlorophenyl)thieno2,3-dpyrimidin-4-amine
    • 560998-98-3
    • WAY-614448
    • EN300-26866872
    • Z31202422
    • CHEMBL3608703
    • AB00719232-01
    • N-(3-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine
    • CCG-309307
    • AKOS034154312
    • SCHEMBL4738626
    • BDBM50116769
    • Inchi: 1S/C12H8ClN3S/c13-8-2-1-3-9(6-8)16-11-10-4-5-17-12(10)15-7-14-11/h1-7H,(H,14,15,16)
    • InChI Key: WKUSRXUEHXLVPW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)NC1=C2C=CSC2=NC=N1

Computed Properties

  • Exact Mass: 261.0127461g/mol
  • Monoisotopic Mass: 261.0127461g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 66Ų

N-(3-chlorophenyl)thieno2,3-dpyrimidin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26866872-0.05g
N-(3-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine
560998-98-3 95.0%
0.05g
$2755.0 2025-03-20

Additional information on N-(3-chlorophenyl)thieno2,3-dpyrimidin-4-amine

N-(3-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine: A Comprehensive Overview

The compound with CAS No 560998-98-3, known as N-(3-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a thienopyrimidine ring system with a chlorophenyl substituent. The thienopyrimidine moiety is a heterocyclic structure that has been extensively studied due to its potential applications in drug design and electronic materials.

The thienopyrimidine core of this compound is a six-membered ring containing sulfur and nitrogen atoms, which imparts interesting electronic properties. The chlorophenyl group attached to the nitrogen atom further modulates the electronic characteristics of the molecule, making it a promising candidate for various applications. Recent studies have explored the use of this compound in the development of novel pharmaceutical agents, particularly in the context of anticancer and antiviral therapies.

One of the most exciting aspects of N-(3-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine is its ability to act as a building block for more complex molecular architectures. Researchers have utilized this compound to synthesize advanced materials with tailored properties, such as high thermal stability and excellent electrical conductivity. These materials hold potential for use in next-generation electronic devices, including organic light-emitting diodes (OLEDs) and flexible electronics.

In terms of synthesis, N-(3-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine can be prepared through a variety of methods, including condensation reactions and coupling techniques. Recent advancements in catalytic chemistry have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. These developments have made it more accessible for both academic research and industrial applications.

The chlorophenyl substituent plays a crucial role in determining the reactivity and functionality of this compound. For instance, the chlorine atom can act as an electron-withdrawing group, influencing the electronic distribution within the molecule. This property has been leveraged in various chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions.

Recent studies have also highlighted the potential of N-(3-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine as a precursor for bioactive molecules. By modifying the substituents on the thienopyrimidine ring, researchers have been able to create compounds with enhanced pharmacological activity. For example, derivatives of this compound have shown promising results in inhibiting key enzymes involved in cancer cell proliferation.

In addition to its role in drug discovery, this compound has also found applications in materials science. Its ability to form stable π-conjugated systems makes it an ideal candidate for use in organic semiconductors and photovoltaic materials. Recent research has demonstrated that films prepared from this compound exhibit excellent charge transport properties, which could be exploited in advanced electronic devices.

The development of efficient synthetic routes for N-(3-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine has been a major focus in recent years. By optimizing reaction conditions and utilizing novel catalysts, chemists have been able to achieve higher yields and better purity levels. These improvements have not only facilitated academic research but also paved the way for large-scale production of this compound for industrial applications.

Furthermore, the unique combination of thienopyrimidine and chlorophenyl groups has made this compound a valuable tool in supramolecular chemistry. Researchers have exploited its ability to form hydrogen bonds and π–π interactions to design self-assembling systems with unprecedented complexity and functionality.

In conclusion, N-(3-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for both fundamental research and practical innovations. As ongoing research continues to uncover new properties and applications of this compound, its significance in the fields of chemistry and materials science is likely to grow even further.

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